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molecular formula C12H12O2 B8294210 3,5-Dimethyl-indene-2-carboxylic acid

3,5-Dimethyl-indene-2-carboxylic acid

Cat. No. B8294210
M. Wt: 188.22 g/mol
InChI Key: GYNRSVPBBSCRSP-UHFFFAOYSA-N
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Patent
US04689339

Procedure details

The 1,6-dimethyl-indene-2-carboxylic acid can be prepared by the treatment of α-acetyl-4-methylbenzenepropanoic acid ethyl ester with sulfuric acid (Shadbolt, R. S., J. Chem. Soc. (C), (1970) 920). Recrystallization from ethanol, m.p. 174°-182° C. Yield 59%.
Name
1,6-dimethyl-indene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH3:11])[CH:9]=2)[CH:4]=[C:3]1[C:12]([OH:14])=[O:13].C(OC(=O)C(C(=O)C)CC1C=CC(C)=CC=1)C.S(=O)(=O)(O)O>>[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH3:11])[CH:9]=2)[CH2:4][C:3]=1[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
1,6-dimethyl-indene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(=CC2=CC=C(C=C12)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(CC1=CC=C(C=C1)C)C(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol, m.p. 174°-182° C

Outcomes

Product
Name
Type
Smiles
CC1=C(CC2=CC=C(C=C12)C)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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